

Spectroscopic data for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B126386

[Get Quote](#)

A comprehensive guide comparing the spectroscopic data of **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** with its regioisomer and parent compound.

This guide provides a comparative analysis of the spectroscopic data for **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one**, its isomer 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, and the parent compound 3,4-dihydro-2H-isoquinolin-1-one. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the target compound and its alternatives.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	δ 8.0-8.4 (m, 1H)	δ 7.0-7.6 (m, 3H)	δ 3.5-3.6 (t, 2H)	δ 2.9-3.0 (t, 2H)
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one	—	—	—	—
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one[1]	8.35 (br. s)	7.12 (m), 7.02 (m), 6.95 (d, $J=1.98$ Hz)	—	2.93 (t, $J=7.59$ Hz)
3,4-dihydro-2H-isoquinolin-1-one	—	—	—	—

Note: Complete ^1H NMR data for **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** and 3,4-dihydro-2H-isoquinolin-1-one were not available in the searched literature. The data for the 7-bromo isomer is provided for comparison.[1]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	C1	C3	C4	C4a	C5	C6	C7	C8	C8a
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one	—	—	—	—	—	—	—	—	—
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one	—	—	—	—	—	—	—	—	—
3,4-Dihydro-2H-isoquinolin-1-one	—	—	—	—	—	—	—	—	—

Note: Detailed ^{13}C NMR data for the listed compounds were not found in the public domain during the search.

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Mass Spectral Data (m/z)
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one[2]	C ₉ H ₈ BrNO	226.07	—
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one[1]	C ₉ H ₈ BrNO	226.07	226, 228 (M+H) ⁺
3,4-dihydro-2H-isoquinolin-1-one[3]	C ₉ H ₉ NO	147.17	—

Table 4: Infrared (IR) Spectroscopy Data

Compound	Key IR Peaks (cm ⁻¹)
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one	—
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one	—
3,4-dihydro-2H-isoquinolin-1-one	—

Note: Specific IR absorption data were not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[4]
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[5]
 - A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[5]
 - Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

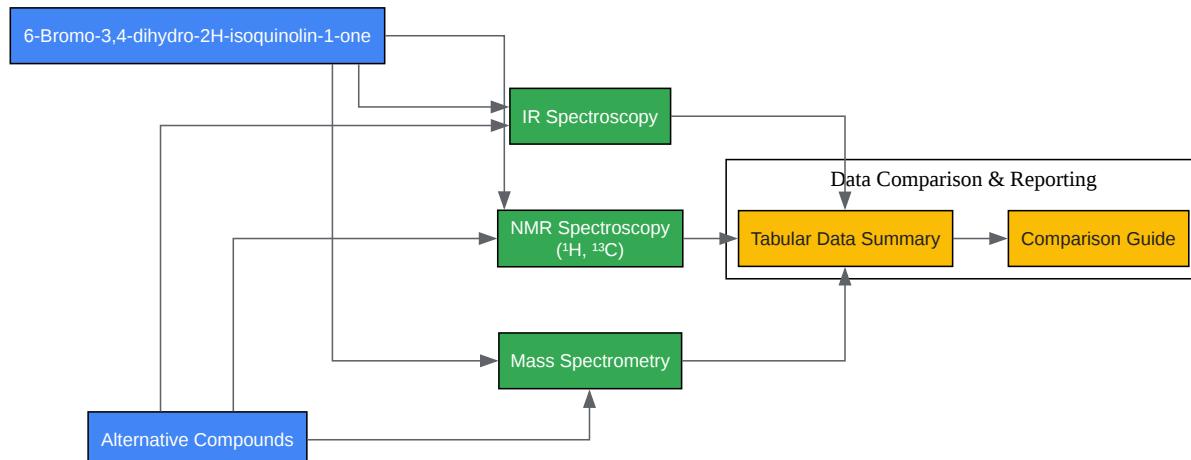
Instrumentation: An FT-IR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
- Data Analysis: The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ and shows the vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer (e.g., with Electrospray Ionization - ESI).

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[6\]](#) Further dilute this solution to the low $\mu\text{g/mL}$ or ng/mL range.[\[6\]](#)
- Infusion: Introduce the sample solution into the ion source of the mass spectrometer.
- Ionization: Ionize the sample using an appropriate method (e.g., ESI).
- Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]
- 2. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic data for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126386#spectroscopic-data-for-6-bromo-3-4-dihydro-2h-isoquinolin-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com